3-Methoxy-1-(m-tolyl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
3-Methoxy-1-(m-tolyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by a pyrazole ring substituted with a methoxy group at the 3-position, a methyl group at the meta position of the phenyl ring, and a carboxylic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1-(m-tolyl)-1H-pyrazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with β-ketoesters or β-diketones. The reaction typically proceeds under acidic or basic conditions, often using catalysts such as acetic acid or sodium ethoxide.
For example, a typical synthetic route might involve the reaction of 3-methoxybenzoyl hydrazine with ethyl acetoacetate in the presence of acetic acid, followed by cyclization to form the pyrazole ring. The resulting intermediate is then subjected to hydrolysis to yield the desired carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. Catalysts and solvents are chosen to ensure efficient conversion and easy separation of the product.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1-(m-tolyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-methoxy-1-(m-tolyl)-1H-pyrazole-5-carboxaldehyde.
Reduction: Formation of 3-methoxy-1-(m-tolyl)-1H-pyrazole-5-methanol.
Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
3-Methoxy-1-(m-tolyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of anti-inflammatory, analgesic, and anticancer agents.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It is investigated for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 3-Methoxy-1-(m-tolyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The methoxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-1-phenyl-1H-pyrazole-5-carboxylic acid: Similar structure but lacks the methyl group on the phenyl ring.
3-Methoxy-1-(p-tolyl)-1H-pyrazole-5-carboxylic acid: Similar structure but has the methyl group at the para position of the phenyl ring.
3-Methoxy-1-(o-tolyl)-1H-pyrazole-5-carboxylic acid: Similar structure but has the methyl group at the ortho position of the phenyl ring.
Uniqueness
3-Methoxy-1-(m-tolyl)-1H-pyrazole-5-carboxylic acid is unique due to the specific positioning of the methoxy and methyl groups, which can influence its chemical reactivity and biological activity. The meta substitution pattern may result in distinct electronic and steric effects compared to its ortho and para analogs, potentially leading to different pharmacological profiles and synthetic applications.
Properties
Molecular Formula |
C12H12N2O3 |
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Molecular Weight |
232.23 g/mol |
IUPAC Name |
5-methoxy-2-(3-methylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H12N2O3/c1-8-4-3-5-9(6-8)14-10(12(15)16)7-11(13-14)17-2/h3-7H,1-2H3,(H,15,16) |
InChI Key |
YHOOVEYQNJPTOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CC(=N2)OC)C(=O)O |
Origin of Product |
United States |
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